The following tables consolidate the available quantitative data for propylcyclopentane from chemical data sources [1] [2]. Please note that some values are given in different units or from different sources.
Table 1: Basic Identifiers and Physical Constants
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| CAS Registry Number | 2040-96-2 | - | [1] [2] |
| Molecular Formula | C₈H₁₆ | - | [2] |
| Molecular Weight | 112.22 | g/mol | [2] |
| Melting Point | -117.3 | °C | [2] |
| Boiling Point | 131 | °C | [2] |
| Density at 20°C | 0.77633 | g/cm³ | [2] |
| Vapor Pressure at 25°C | 12.3 | mmHg | [2] |
| Water Solubility at 25°C | 2.04 | mg/kg | "shake flask-GLC" method [2] |
| Henry's Law Constant | 1.1 | atm·m³/mol | at 25°C [2] |
| log Kow (Octanol/Water) | 3.63 | - | [2] |
Table 2: Thermodynamic Properties
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| ΔfH°gas (Enthalpy of Formation, gas) | -148.10 ± 1.30 | kJ/mol | [1] |
| ΔfH°liquid (Enthalpy of Formation, liquid) | -188.70 ± 0.92 | kJ/mol | [1] |
| ΔvapH° (Enthalpy of Vaporization) | 41.10 ± 0.10 | kJ/mol | [1] |
| ΔfusH° (Enthalpy of Fusion) | 10.41 (calculated) | kJ/mol | Joback Method [1] |
| Critical Temperature (Tc) | 603.00 | K | [1] |
| Critical Pressure (Pc) | 3000.00 | kPa | [1] |
The data found is suitable for initial assessments but has limitations for a full in-depth guide:
The DOT code below generates a diagram showing the basic relationships between the key properties of this compound. This conceptual map illustrates how its fundamental structure influences its measurable characteristics.
This diagram illustrates how the molecular identity of this compound governs its key physical and chemical properties.
The table below summarizes the core identifying information and key physical properties of n-propylcyclopentane.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 2040-96-2 [1] [2] [3] |
| Molecular Formula | C₈H₁₆ [1] [2] [4] |
| Molecular Weight | 112.21 g/mol [1] [2] [4] |
| IUPAC Name | Propylcyclopentane [2] [3] |
| Other Names | 1-Cyclopentylpropane, n-Propylcyclopentane [1] [2] [4] |
| Structure | A cyclopentane ring with an n-propyl chain [2] |
| Boiling Point | 130.95 °C / 404.1 K [1] [3] [4] |
| Melting Point | -117.34 °C / 155.8 K [1] [3] [4] |
| Density | 0.78–0.80 g/mL at 20 °C [1] [4] |
| Refractive Index | 1.4239 (n₀) [1] [4] |
| Flash Point | 17–18 °C (Flammable liquid) [1] [4] |
| Water Solubility | Very low (approx. 2 mg/L at 25 °C) [1] |
In research contexts, n-propylcyclopentane is often studied as a model compound in hydrocarbon conversion chemistry rather than for its own biological or pharmacological activity.
The following diagram illustrates this specific experimental reaction pathway where n-propylcyclopentane is involved.
For researchers handling this compound, the following safety data is available:
| Hazard Category | Description |
|---|
| GHS Hazard Statements [1] [4] | H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. | | Safety Statements [1] [4] | P210: Keep away from heat/sparks/open flames/hot surfaces. P233: Keep container tightly closed. P301 + P310: IF SWALLOWED: Immediately call a poison center or doctor/physician. P331: Do NOT induce vomiting. | | Transport Classification [1] [4] | UN 3295, 3, PG 2 (Dangerous Good) | | Acute Toxicity Data [4] | Inhalation LCLo (Mouse): 50 gm/m³. Effects: general anesthetic, convulsions, respiratory depression. |
It is important to note that the search results did not reveal any direct connection between n-propylcyclopentane and drug development. Its documented use is primarily in the field of organic and hydrocarbon chemistry. The compound 2-methyl-2-n-propylcyclopentane-1,3-diols mentioned in one search result is a different, more complex molecule with a cyclopentane ring bearing two alcohol functional groups [6].
The table below summarizes key thermodynamic data for this compound (CAS 2040-96-2, C₈H₁₆) from the NIST WebBook and Cheméo database [1] [2].
| Property | Value | Unit | State | Method / Notes |
|---|---|---|---|---|
| ΔfH° (Enthalpy of Formation) | -147.6 | kJ/mol | Gas | Value computed from liquid phase enthalpy (Good, 1971) [1] |
| -148.1 ± 1.3 | kJ/mol | Gas | Combustion calorimetry (Prosen, Johnson, et al., 1946) [1] | |
| -188.7 ± 0.9 | kJ/mol | Liquid | From original experiment (Good, 1971) [1] | |
| ΔcH° (Enthalpy of Combustion) | -5245.98 ± 0.75 | kJ/mol | Liquid | NIST [2] |
| S° (Standard Entropy) | 414.47 | J/mol·K | Gas | NIST (Messerly J.F., 1965) [1] |
| ΔvapH° (Enthalpy of Vaporization) | 41.1 | kJ/mol | - | Used to convert liquid to gas phase enthalpy (Prosen, Johnson, et al., 1946) [1] |
The thermochemical data is derived from classical physical chemistry experiments.
This is a primary method for determining enthalpies of formation of organic compounds [1].
An alternative approach calculates the gas-phase enthalpy of formation from liquid-phase data [1].
The diagram below visualizes the workflow for obtaining the gas-phase enthalpy of formation, showing the relationship between different experiments.
Workflow for determining gas-phase enthalpy of formation
This thermochemical data is fundamental for:
The provided data from NIST offers a reliable and consistent set of values suitable for these research and development applications [1] [2].
This compound (CAS 2040-96-2) is a simple alicyclic hydrocarbon. The table below summarizes its key identifiers and physical-chemical properties compiled from multiple sources [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 2040-96-2 [1] [2] [3] |
| Molecular Formula | C8H16 [1] [2] [3] |
| Molecular Weight | 112.21 g/mol [1] [3] [4] |
| Common Synonyms | n-Propylcyclopentane; 1-Cyclopentylpropane [3] [4] [5] |
| Appearance | Clear, colorless, mobile liquid [2] [4] |
| Odor | Ether-like [2] |
| Boiling Point | 130 - 131 °C [2] [3] [4] |
| Melting Point | -117.3 °C to -121.7 °C [2] [3] [4] |
| Density | 0.776 - 0.78 g/cm³ at 20°C [2] [3] [4] |
| Flash Point | 17.1 - 18 °C [3] [4] |
| Water Solubility | 1.77 - 2.04 mg/L at 25°C [2] [4] |
| log Kow (Octanol-Water Partition Coefficient) | 3.63 - 4.38 [2] [3] |
| Vapor Pressure | 11.9 - 12.3 mmHg at 25°C [2] [3] [4] |
| Henry's Law Constant | 1.1 atm·m³/mol at 25°C [2] [4] |
Proper handling of this compound is critical due to its hazardous nature. The following table outlines key safety information [3] [4].
| Aspect | Details |
|---|---|
| Hazard Codes | F (Flammable), Xn (Harmful) [3] [4] |
| GHS Hazard Statements| H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. [4] | | Safety Statements | S16: Keep away from sources of ignition. S23: Do not breathe vapor. S62: If swallowed, do not induce vomiting; seek medical advice immediately. [3] | | Flash Point | 17.1 - 18 °C (Closed cup) [3] [4] | | Transport Classification| UN 3295, 3/PG 2 [3] [4] | | Toxicity Data (Example) | LCLo (inhalation, mouse): 50 gm/m³ EC50 (48-h, Daphnia pulex): 3,113 μg/L [3] [4] |
While specific synthesis protocols are unavailable, the following workflow outlines essential safety and handling procedures based on its chemical properties.
The search results suggest several potential applications, though detailed methodologies are not provided:
This document provides a detailed protocol for the formation and subsequent reactions of alkyl Grignard reagents, a fundamental class of organometallic compounds widely used in carbon-carbon bond formation for drug development and complex molecule synthesis [1] [2] [3].
1.0 Introduction Grignard reagents, with the general formula R-MgX, are organomagnesium compounds known for their strong nucleophilic and basic character [2]. They are typically prepared by the reaction of alkyl or aryl halides with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF) [2] [3]. The carbon atom bonded to magnesium is highly polarized, bearing a partial negative charge, which enables the reagent to attack various electrophilic centers, most notably carbonyl groups in aldehydes, ketones, and esters [1] [3]. This property makes them indispensable for constructing primary, secondary, and tertiary alcohols [3].
2.0 General Considerations
2.1 Safety and Handling Grignard reagents are moisture- and oxygen-sensitive. All reactions must be set up using anhydrous techniques under an inert atmosphere (e.g., nitrogen or argon) [2]. They react violently with water, alcohols, and other protic solvents, releasing flammable hydrocarbons.
2.2 Reagent Stability and Solvent Choice These reagents are not typically isolated but are prepared and used immediately in solution. The choice of solvent is critical:
3.0 Detailed Experimental Protocol
The workflow for a typical Grignard reaction involves two main stages: reagent preparation and reaction with an electrophile.
3.1 Part A: Formation of the Grignard Reagent
3.2 Part B: Reaction with an Electrophile
3.3 Part C: Quenching and Workup
The table below summarizes the expected products from reactions between a general alkyl Grignard reagent (R'-MgX) and different types of carbonyl electrophiles [1] [3].
| Electrophile | Product (after aqueous workup) | Key Notes |
|---|---|---|
| Formaldehyde (H₂CO) | Primary Alcohol (R'-CH₂OH) | Reaction with the least-hindered aldehyde. |
| Aldehyde (RCHO) | Secondary Alcohol (R'-CH(OH)-R) | - |
| Ketone (R₂CO) | Tertiary Alcohol (R'-C(OH)-R₂) | - |
| Ester (RCO₂R'') | Tertiary Alcohol (R'-C(OH)-R₂) | Two equivalents of the Grignard reagent are added. The first equivalent undergoes nucleophilic acyl substitution to form a ketone intermediate, which then reacts with the second equivalent [1]. |
| Carbon Dioxide (CO₂) | Carboxylic Acid (R'-COOH) | The Grignard reagent acts as a nucleophile towards CO₂ [1]. |
| Epoxide | Primary Alcohol (with 2+ carbons extended chain) | Nucleophilic attack occurs at the less substituted carbon of the epoxide ring, followed by ring opening [1]. |
When adapting this general protocol for n-propylcyclopentane, consider these potential challenges:
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring [1] [2]. It is a powerful tool in synthetic chemistry due to its ability to simultaneously form two new carbon-carbon bonds with high regio- and stereoselectivity [1].
Key Features for Application Design:
While propylcyclopentane itself is not a conjugated diene and cannot act as one, its derivatives or its use in conjunction with classic diene/dienophile systems can be conceptualized. The table below outlines how the core principles can guide the design of Diels-Alder applications.
| Application Concept | Role of this compound / Derivative | Key Considerations & Rationale |
|---|---|---|
| Synthesis of Hydrocarbon Frameworks | As a precursor to a functionalized dienophile (e.g., via alkene functionalization). | Introducing an EWG (like a carbonyl) creates a reactive dienophile. The propyl group can influence steric bulk and regioselectivity [1] [2]. |
| Intramolecular Cyclizations | As a tether linking a diene and a dienophile within the same molecule. | Intramolecular reactions are entropically favored and can construct complex polycyclic structures in one step [4]. |
| Material Science | As a hydrophobic modifier in dienophile design for reactions in sustainable media. | The alkyl chain could improve solubility in non-polar solvents or modulate the properties of the final polymer or adduct [5]. |
This protocol is adapted from standard procedures referenced in the search results and can be modified for use with a potential this compound-derived dienophile [1] [5].
Title: General Procedure for an Intermolecular Diels-Alder Cycloaddition
Objective: To synthesize a bicyclic compound via a Diels-Alder reaction between cyclopentadiene and a maleic anhydride-type dienophile.
Materials:
Procedure:
Safety Notes:
The following diagram illustrates the general workflow for executing and analyzing a Diels-Alder reaction, from preparation to final characterization.
Given the lack of specific data on this compound, here are targeted suggestions for further research:
This compound is identified in scientific literature primarily as a reaction product rather than a ligand. The table below summarizes its key characteristics and role based on the available data.
| Aspect | Details |
|---|---|
| Chemical Identity | Organic compound; Formula: C₈H₁₆; FW: 112.22 [1]. |
| Role in Catalysis | Product/byproduct in chromium-catalyzed ethylene tri-/tetramerisation [2]. |
| Observed Context | Formed when using specific phosphine ligands with oxygen as the donor atom and methylaluminoxane (MAO) as a co-catalyst [2]. |
| Suggested Pathway | Related to the generation of species like methylenecyclopentane and methylcyclopentane by the catalyst system [2]. |
The finding that this compound is a product, not a ligand, suggests your research should focus on analysis and detection methodologies rather than ligand synthesis protocols.
The diagram below outlines a general workflow for detecting and analyzing this compound in a catalytic reaction system.
Workflow Details:
For reference in analytical protocols, the table below lists key physicochemical properties of this compound.
| Property | Value / Description | Source |
|---|---|---|
| Boiling Point | 131 °C | [1] |
| Density (at 20 °C) | 0.77633 g/cm³ | [1] |
| Solubility in Water (at 25 °C) | 2.04 mg/kg | [1] |
| Vapor Pressure (at 25 °C) | 12.3 mmHg | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 3.63 | [1] |
While data on propylcyclopentane is unavailable, recent groundbreaking research has successfully engineered bacteria to produce polycyclopropanated fuels [1] [2]. These molecules, which contain multiple cyclopropane rings, are of significant interest because their highly strained ring structures store substantial energy.
The table below summarizes the key properties of these novel biofuels alongside conventional fuels for comparison:
| Fuel Type | Specific Energy (MJ/kg) | Energy Density (MJ/L) | Key Characteristics |
|---|---|---|---|
| POP-FAMEs (Bacterial) [2] | Information missing | >50 [2] | Polycyclopropanated fatty acid methyl esters; biosynthetic production. |
| Fuelimycins (Bacterial) [1] | Information missing | ~40 [1] | A type of polycyclopropanated fatty acid; higher energy density than some rocket fuels. |
| Conventional Gasoline [3] | 45-48.3 | 32-34.8 | Standard reference for fossil-based fuels. |
| Conventional Jet Fuel [1] | ~35 (Density reference) | ~35 [1] | Standard reference for aviation. |
| Ethanol [3] [4] | 23.4-26.8 | 18.4-21.2 | First-generation biofuel for comparison. |
| Biodiesel [3] | 37.8 | 33.3-35.7 | Second-generation biofuel for comparison. |
The following protocol, adapted from the foundational work of Keasling, Cruz-Morales, and colleagues, details the biological production of these high-energy-density fuels [2].
To biosynthetically produce polycyclopropanated fatty acid methyl esters (POP-FAMEs) with high energy density in engineered Streptomyces bacteria.
The diagram below outlines the key stages of the biosynthetic process.
Pathway Identification and Engineering:
Microbial Fermentation and Metabolite Extraction:
Esterification to POP-FAMEs:
The table below summarizes the key identifying information for this compound, which is essential for any analytical method development [1] [2].
| Property | Value / Identifier |
|---|---|
| CAS Registry Number | 2040-96-2 [1] [2] |
| Molecular Formula | C₈H₁₆ [1] [2] |
| Molecular Weight | 112.2126 g/mol [1] [2] |
| IUPAC Name | This compound [1] [2] |
| Other Names | n-Propylcyclopentane; 1-Cyclopentylpropane [1] [2] |
While a specific method for this compound is not documented in the search results, the following workflow, based on standard GC-MS practices, outlines the key steps you would take to develop your own protocol [3] [4] [5].
Based on general principles for analyzing hydrocarbons, here are suggested starting points for your instrument method. You will need to optimize these conditions for your specific instrument and requirements [6] [4] [5].
| Parameter | Suggested Setting | Purpose & Notes |
|---|---|---|
| Sample Preparation | Dilute in volatile solvent (e.g., hexane, methanol) | Ensives proper volatility and minimizes column damage. |
| Injection | Split mode (split ratio 10:1 to 50:1), 250 °C | Prevents column overload for neat or concentrated samples. |
| Carrier Gas | Helium (constant flow, e.g., 1.0 mL/min) | Mobile phase for transporting vaporized sample. |
| GC Column | Mid-polarity (e.g., 35% phenyl polysilphenylene-siloxane) or standard non-polar (e.g., 5% phenyl polysiloxane) | Mid-polarity offers better shape selectivity for hydrocarbons. |
| Oven Program | e.g., 40 °C (hold 2 min), ramp 10 °C/min to 200 °C (hold 5 min) | Separates compounds by boiling point and polarity. |
| Transfer Line | 250–280 °C | Prevents analyte condensation between GC and MS. |
| Ionization | Electron Ionization (EI), 70 eV | Standard, reproducible fragmentation for library matching. |
| Mass Analyzer | Quadrupole (single or tandem) | Common and robust for quantitative and screening work. |
| Scan Mode | Full scan (e.g., m/z 40–300) | Ideal for initial method development and unknown confirmation. |
Propylcyclopentane (CAS # 2040-96-2) is a volatile organic compound with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol [1] [2]. It is classified as a dangerous good for transport, indicating its potential flammability and the need for careful handling [1]. As a volatile alkane, it is amenable to analysis by gas chromatography, and its low water solubility and relatively high vapor pressure make it an excellent candidate for headspace sampling techniques [3] [4].
HS-SPME is a premier sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single, solvent-free step [5]. It is particularly valuable for identifying volatile and light-boiling substances in complex matrices, protecting the GC system from non-volatile contaminants [6] [5]. The following protocol adapts and optimizes general HS-SPME-GC-MS principles for the reliable detection and quantification of this compound.
A. Materials and Equipment
B. Sample Preparation
C. HS-SPME Procedure
D. GC-MS Analysis
The entire experimental workflow, from sample preparation to data analysis, is summarized in the following diagram:
Optimization is critical for robust method performance. A multivariate statistical approach is more efficient than testing one variable at a time.
Table 1: Key Parameters for HS-SPME Optimization
| Parameter | Influence & Consideration | Recommended Starting Point |
|---|---|---|
| Fiber Coating | CAR/PDMS: High affinity for VOCs. PDMS: Better for wider linear range [6]. | 75 μm CAR/PDMS |
| Extraction Temperature | Increases vapor pressure but can decrease fiber affinity; optimize [6]. | 60 °C |
| Extraction Time | Time to reach equilibrium between sample, headspace, and fiber. | 15 min |
| Sample Agitation | Increases extraction efficiency by reducing the static layer above the sample. | Ultrasonic or vial agitation |
| Salt Addition | "Salting-out": decreases VOC solubility in water, enhancing headspace concentration [6]. | 10% (w/v) NaCl |
Table 2: Typical GC-MS Performance Characteristics for VOC Analysis
| Parameter | Typical Target Value | Application Note |
|---|---|---|
| Linearity | Correlation coefficient (r²) > 0.99 [6] [7] | Use internal standard calibration for better accuracy [6]. |
| Limit of Detection (LOD) | Varies with analyte & matrix; can be in low µg/kg range [7]. | Calculated as 3x signal-to-noise ratio or 3x standard deviation of low-level spikes [6]. |
| Limit of Quantitation (LOQ) | Varies with analyte & matrix [7]. | Calculated as 10x signal-to-noise ratio or 10x standard deviation [6]. |
| Accuracy | 70-120% recovery [7]. | Evaluate using spiked matrix samples. |
| Precision (Repeatability) | < 10% RSD [6] [7]. | Measure via multiple replicates of the same sample. |
Common Issues and Solutions:
Data Interpretation:
The troubleshooting logic can be guided by the following decision tree:
This compound (C₈H₁₆) is a clear, colorless, mobile, and flammable liquid with an ether-like odor [1]. Its key physical properties are summarized in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ [1] |
| Molecular Weight | 112.22 g/mol [1] |
| Melting Point | -117.3 °C [1] |
| Boiling Point | 131 °C [1] |
| Density | 0.77633 g/cm³ at 20 °C [1] |
| Solubility in Water | 2.04 mg/kg at 25 °C [1] |
| Vapor Pressure | 12.3 mmHg at 25 °C [1] |
| log Kow | 3.63 [1] |
This protocol is adapted from a 1960 study on the vapor-phase nitration of cyclopentane hydrocarbons [2].
Nitration of this compound with concentrated nitric acid (68%) in the vapor phase yields a mixture of secondary and tertiary nitro compounds [2]. The optimal conditions for maximum yield are summarized below.
| Reaction Parameter | Optimum Condition | Effect on Yield |
|---|---|---|
| Temperature | 385 °C | Yield decreases above ~390 °C due to pyrolysis [2]. |
| Molar Ratio (Hydrocarbon : HNO₃) | 2.1 : 1 to 2.5 : 1 | Lower ratios can lower yield [2]. |
| Contact Time | 1.2 - 1.3 seconds | Shorter or longer times can reduce efficiency [2]. |
| Nitro Compound Yield | Up to 76% (on hydrocarbon consumed) | [2] |
| Product Ratio (Secondary : Tertiary) | ~40 : 1 (at 385 °C) | Ratio is temperature-dependent [2]. |
Materials:
Method:
The following diagram illustrates the vapor phase nitration process.
While a direct oxidation protocol for this compound was not located, insights can be drawn from studies on similar cycloalkanes and combustion kinetics.
A patent describes a method for oxidizing cyclopentane to cyclopentanol and cyclopentanone, which may be adaptable for this compound [3].
Inferred Procedure:
A 2023 kinetic study on similar long-chain alkylcyclohexanes (n-propylcyclohexane) provides relevant data for H-abstraction, a critical initial step in oxidation/combustion [4].
| Reaction Site | Kinetic Behavior |
|---|---|
| Tertiary Carbon (side chain) | Has the lowest activation energy for H-abstraction [4]. |
| Secondary Carbon (ring) | Exhibits higher activation energy compared to tertiary sites [4]. |
| Primary Carbon (side chain) | Has the highest activation energy for H-abstraction [4]. |
| Implication | At combustion temperatures, H-atom abstraction favors tertiary sites on the propyl side chain [4]. |
This compound serves as a model compound in fuel chemistry [4] [5] and is used in organic synthesis [1]. The following diagram summarizes its studied reaction pathways.
> Note on Hydrogenation: A specific protocol for the hydrogenation of this compound was not found in the current search results. Based on its structure, standard catalytic hydrogenation conditions (H₂ gas, catalyst like Pt, Pd, Ni, elevated temperature/pressure) should be applicable to convert it to this compound (fully saturated). It is recommended to consult general organic synthesis resources for established alkene hydrogenation methods.
Friedel-Crafts alkylation represents a cornerstone transformation in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between aromatic systems and alkyl halides through Lewis acid catalysis. First reported in 1877 by Charles Friedel and James Crafts, this reaction remains fundamentally important in modern organic synthesis, particularly in the preparation of alkylated aromatic and alicyclic compounds [1] [2]. The synthesis of propylcyclopentane via Friedel-Crafts alkylation presents both classical challenges and opportunities for methodological refinement, as the reaction must be carefully controlled to prevent the rearrangement processes commonly observed with primary alkyl halides [3] [4].
The mechanistic pathway of Friedel-Crafts alkylation begins with Lewis acid-mediated generation of an electrophilic carbocation (or carbocation-like species) from an alkyl halide. This electrophile is subsequently attacked by the π-system of an aromatic ring, forming a new C-C bond. The reaction concludes with rearomatization through proton loss, yielding the alkylated product [3] [5]. In the specific case of this compound synthesis, the reaction employs cyclopentane as the aromatic substrate and propyl chloride as the alkylating agent, with aluminum chloride (AlCl₃) typically serving as the Lewis acid catalyst [4] [5].
The electronic characteristics of the cyclopentane ring system significantly influence its reactivity in Friedel-Crafts transformations. While traditional Friedel-Crafts reactions employ benzene and its derivatives, cyclopentane exhibits enhanced reactivity due to its ring strain and altered electron density distribution. This increased nucleophilicity facilitates the alkylation process but also necessitates careful control of reaction conditions to prevent overalkylation [5]. Understanding these fundamental aspects provides the necessary foundation for developing optimized synthetic protocols for this compound production.
The synthesis of this compound via direct Friedel-Crafts alkylation presents several significant challenges that must be addressed through careful experimental design. The most notable limitation involves carbocation rearrangement processes that occur when employing n-propyl chloride as the alkylating agent [3] [4] [6]. Primary alkyl halides typically undergo rearrangement to form more stable secondary carbocations, resulting in the formation of isothis compound rather than the desired straight-chain product. This rearrangement occurs either through a classical hydride shift mechanism or via a "carbocation-like complex" that forms when primary alkyl halides coordinate with Lewis acids [4] [6].
The reactivity constraints of the Friedel-Crafts system further complicate the synthesis. Cyclopentane, while more reactive than benzene, still requires strongly activating conditions for efficient alkylation. The reaction is incompatible with strongly electron-withdrawing substituents, though this limitation does not apply to the parent cyclopentane system [5]. Additionally, the product selectivity issue emerges as a significant concern; once the initial alkylation occurs, the this compound product exhibits greater electron density than the starting cyclopentane, making it more susceptible to further electrophilic attack [1] [5]. This often leads to polyalkylation mixtures containing di- and tri-alkylated products that are difficult to separate and characterize [4] [5].
Table 1: Challenges in this compound Synthesis via Friedel-Crafts Alkylation
| Challenge | Manifestation | Impact on Synthesis |
|---|---|---|
| Carbocation Rearrangement | Hydride shifts in n-propyl chloride | Forms isothis compound instead of straight-chain isomer |
| Polyalkylation | Multiple additions to cyclopentane ring | Complex product mixtures requiring difficult separation |
| Catalyst Loading | Stoichiometric AlCl₃ often required | High catalyst costs and significant waste generation |
| Substrate Limitations | Cyclopentane reactivity constraints | Requires optimized conditions to achieve acceptable yields |
Recent advances in catalytic methodology have addressed some of these limitations through the development of alternative catalytic systems. Modern approaches utilize FeCl₃, rare-earth triflates, or Brønsted acids in catalytic quantities (5-10 mol%), significantly improving the atom economy and sustainability of the process [2]. Additionally, the use of alternative electrophiles such as propyl alcohol (in place of propyl chloride) has emerged as an environmentally benign approach, generating water as the only byproduct [2]. Despite these advances, the fundamental challenge of carbocation rearrangement with primary alkyl halides remains a significant obstacle to the direct synthesis of this compound via Friedel-Crafts alkylation.
This protocol describes the traditional method for attempting this compound synthesis via Friedel-Crafts alkylation, adapted from classical procedures with modern safety considerations [1] [5]. Important note: This specific reaction is expected to yield predominantly isothis compound due to carbocation rearrangement rather than the straight-chain this compound isomer [4] [6].
Materials:
Equipment:
Procedure:
Safety Considerations:
This alternative procedure utilizes catalytic Lewis acid chemistry, reducing environmental impact and improving atom economy compared to the traditional method [2]. The rearrangement limitation persists, but with reduced catalyst loading.
Materials:
Procedure:
Table 2: Comparative Analysis of Friedel-Crafts Alkylation Protocols
| Parameter | Traditional Protocol | Modern Catalytic Protocol |
|---|---|---|
| Catalyst System | AlCl₃ (stoichiometric) | FeCl₃/Triflic acid (10 mol%) |
| Electrophile | n-Propyl chloride | n-Propyl alcohol |
| Reaction Temperature | 0°C → 40°C | 40°C isothermal |
| Reaction Time | 3 hours | 6-8 hours |
| Atom Economy | Low | Moderate |
| Environmental Impact | High (stoichiometric waste) | Reduced (catalytic) |
| Expected Yield | 60-70% (mixed isomers) | 50-60% (mixed isomers) |
| Primary Product | Isothis compound | Isothis compound |
Given the propensity for rearrangement in direct alkylation approaches, a sequential acylation-reduction protocol provides a superior pathway to straight-chain this compound without rearrangement issues [3] [4]. This method proceeds through a stable acyl intermediate that cannot rearrange, followed by cleavage of the carbonyl group to yield the desired alkane.
Butyryl Chloride Acylation Protocol:
Carbonyl Reduction Protocol:
The key advantage of this approach lies in the stability of the acylium ion intermediate, which is resonance-stabilized and does not undergo rearrangement [3] [5]. The carbonyl group of the intermediate ketone also deactivates the ring toward overacylation, providing better control over product distribution compared to direct alkylation [1] [4].
Table 3: Comparison of Synthetic Approaches to this compound
| Method | Advantages | Disadvantages | Yield Range | Purity/Isomeric Ratio |
|---|---|---|---|---|
| Direct FC Alkylation | One-step procedure; Simple setup | Rearrangement to isopropyl isomer; Polyalkylation | 60-70% | >9:1 isopropyl:propyl |
| Catalytic FC Alkylation | Reduced catalyst loading; Greener profile | Longer reaction times; Still undergoes rearrangement | 50-60% | >9:1 isopropyl:propyl |
| Acylation-Reduction Sequence | No rearrangement; Straight-chain product | Two-step process; Harsher reduction conditions | 75-85% overall | >99:1 propyl:isopropyl |
The following workflow diagram illustrates the strategic decision process for selecting the optimal synthetic approach based on desired product characteristics:
Diagram 1: Strategic workflow for selecting synthetic approach to this compound based on project requirements and constraints
Successful synthesis of this compound (via either direct alkylation or acylation-reduction sequence) should be verified through comprehensive spectroscopic analysis. The expected spectral characteristics for both straight-chain and isomeric this compound products are as follows:
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
IR (neat, cm⁻¹):
Mass Spectrometry:
Analytical and preparative separation of this compound isomers requires optimized chromatographic conditions:
GC-MS Analysis:
Preparative HPLC (for isomer separation):
This compound and its isomers find application across multiple domains of chemical research and development. In material science, these compounds serve as precursors for polymer modification and as building blocks for liquid crystalline materials [7]. The pharmaceutical industry utilizes alkylated cyclopentane derivatives as synthetic intermediates for bioactive molecule synthesis, particularly in the development of prostaglandin analogs and other therapeutic agents with alicyclic architectures [7].
In energy applications, this compound derivatives have been investigated as components of advanced fuel formulations and as working fluids in energy storage systems. The compound's stability and tunable physical properties make it particularly valuable in these contexts. Additionally, the fragrance and flavor industry employs specific isomers of this compound as synthetic intermediates for musk-like odorants and other specialty chemicals, leveraging the structural characteristics of the cyclopentane ring system [7].
The synthetic methodologies detailed in these application notes provide researchers with multiple pathways to access this compound, each with distinct advantages and limitations. The traditional Friedel-Crafts alkylation offers simplicity but suffers from rearrangement issues, while the modern catalytic approaches improve sustainability while maintaining the rearrangement limitation. For applications requiring specific isomeric purity, the acylation-reduction sequence provides unambiguous access to the straight-chain isomer without rearrangement byproducts [4] [5].
Future directions in this compound synthesis will likely focus on expanding catalytic systems to achieve both improved selectivity and reduced environmental impact. The development of enantioselective Friedel-Crafts methodologies represents a particularly promising frontier, potentially enabling asymmetric synthesis of chiral this compound derivatives [2]. Additionally, continuous flow approaches to Friedel-Crafts transformations may address scalability and safety concerns associated with traditional batch processes.
While direct protocols for propylcyclopentane are limited, extensive research exists on cyclization reactions of strained carbocyclic compounds like cyclopropane derivatives. The table below summarizes key cyclization strategies from recent literature that may inform approaches to functionalize this compound or related structures.
Table 1: Cyclization Strategies for Strained Carbocycles
| Reaction Type | Key Reagent/Catalyst | Cyclization Substrate | Primary Product | Reference |
|---|---|---|---|---|
| Oxidative Radical Ring-Opening/Cyclization | Mn(OAc)₃, Cu salts | Methylenecyclopropanes (MCPs), Cyclopropanols | Dihydronaphthalenes, Dihydrofurans | [1] |
| Transition Metal-Catalyzed Carbonylation | Ni-catalyst, CO gas | Cyclopropanols (with benzyl bromides) | Multisubstituted Cyclopentenones | [2] |
| Intramolecular Hydroacylation | Rh-catalyst | 4-Alkynals | Cyclopentenones | [2] |
| N-Heterocyclic Carbene (NHC) Catalysis | NHC catalysts | Enals with α-diketones | Chiral Cyclopentenones | [2] |
| Gold(I) Catalysis | Au(I) catalysts | Various precursors | α'-Chiral Cyclopentenones | [2] |
The ring strain in three-membered systems like donor-acceptor cyclopropanes (DACs), vinylcyclopropanes (VCPs), and methylenecyclopropanes (MCPs) makes them highly valuable for ring-opening and cyclization reactions to construct more complex carbocycles and heterocycles [3]. A common mechanism involves the initial formation of a radical species that adds to a double bond, triggering ring-opening of the cyclopropane and subsequent cyclization.
The following diagram illustrates a general workflow for the oxidative radical ring-opening/cyclization of cyclopropane derivatives, a widely used strategy in this domain.
The following detailed protocol is adapted from methodologies for methylenecyclopropanes (MCPs), which could serve as a starting point for developing this compound-specific conditions [1].
Copper-Catalyzed Trifluoromethylation/Ring-Opening/Cyclization
Objective: To synthesize CF₃-substituted dihydronaphthalene derivatives from MCPs using a radical process. This demonstrates a cascade transformation initiated by radical addition.
Materials:
Procedure:
Mechanistic Insight: The CF₃ radical, generated from Togni reagent II by Cu(I), adds to the exocyclic double bond of the MCP. This forms a benzyl radical intermediate that undergoes ring-opening to generate a new alkyl radical, which then cyclizes onto an aromatic ring to form the dihydronaphthalene core [1].
To find or develop a specific protocol for this compound, consider these approaches:
The global push to reduce fossil fuel dependence and lower pollutant emissions from internal combustion engines drives the development of renewable fuel additives [1]. Fuel additives are substances added in small quantities to base fuels to enhance performance, improve combustion efficiency, and reduce harmful exhaust emissions [2]. This document outlines a protocol for evaluating the efficacy of a novel hydrocarbon-based fuel additive, for which you may consider propylcyclopentane, when blended with standard diesel fuel.
2.1. Engine Test Rig Configuration Quantitative engine performance and emission data should be collected using a standardized test rig. The configuration used in a study on DXP fuel blends serves as an excellent model [1].
| Engine Characteristic | Specification | Units |
|---|---|---|
| Displacement | 0.638 | L [1] |
| Maximum Power | 7.7 | kW [1] |
| Compression Ratio | 17.7 | - [1] |
| Injection Timing | 17° BTDC | deg. [1] |
| Cylinder Bore x Stroke | 92 × 96 | mm [1] |
2.2. Fuel Blend Preparation and Testing Protocol A meticulous procedure for blend preparation and testing is critical for reproducible results.
The workflow for this experimental process can be visualized as follows:
Upon data collection, calculate key performance metrics like Brake Thermal Efficiency (BTE) and analyze emission outputs. The table below summarizes the type of results you might expect, using data from a study on DXP-diesel blends for illustration [1].
| Fuel Blend | Avg. Brake Thermal Efficiency (BTE) vs. Diesel | Avg. CO₂ Emissions vs. Diesel | Avg. NO Emissions vs. Diesel |
|---|---|---|---|
| 1LDiesel + 1ML Additive | +1.62% [1] | +0.53% [1] | -1.37% [1] |
| 2LDiesel + 1ML Additive | -10.85% [1] | -2.81% [1] | -2.74% [1] |
| 3LDiesel + 1ML Additive | -9.01% [1] | -2.28% [1] | -0.80% [1] |
For enhanced effects, researchers are exploring nano-additives. While not specific to this compound, the following protocol for creating a diesel-based nano-hybrid additive is provided as a forward-looking methodology [3].
The following diagram illustrates this nano-hybrid fuel preparation workflow:
For nano-additive studies, employing a Design of Experiments (DOE) and optimization framework like Response Surface Methodology (RSM) or a multi-objective genetic algorithm (GA) is highly recommended to model and optimize parameters such as nanoparticle concentration for best performance and lowest emissions [3].
Understanding the properties of propylcyclopentane is the first step in managing its volatility. The table below summarizes key quantitative data.
| Property | Value | Source / Reference |
|---|---|---|
| CAS Number | 2040-96-2 | [1] |
| Molecular Formula | C8H16 | [1] [2] |
| Molecular Weight | 112.21 g/mol | [1] |
| Physical Description | Clear, colorless, mobile, flammable liquid | [2] |
| Boiling Point | 130.95 °C | [1] |
| Flash Point | 18 °C | [1] |
| Density | 0.78 g/mL at 20 °C | [1] |
| Vapor Pressure | 12.3 mmHg at 25 °C | [2] |
| Water Solubility | 2.04 mg/kg at 25 °C | [2] |
| Log P (Octanol/Water) | 3.63 | [2] |
These properties clearly indicate a highly volatile and flammable liquid. The low flash point and significant vapor pressure at room temperature mean it can easily form flammable vapor-air mixtures in the laboratory [1] [2] [3].
Due to its high volatility and flammability, strict safety protocols are essential to prevent fire, explosion, and health risks.
Engineering Controls: Always use a fume hood or ensure adequate local exhaust ventilation to maintain vapor concentrations below exposure limits and prevent the buildup of flammable vapors [4].
Personal Protective Equipment (PPE)
Handling Procedures:
Storage Guidelines:
Q1: The this compound in my reaction flask is evaporating much faster than anticipated. How can I control this?
Q2: I smell a strong, ether-like odor near my workbench. What should I do?
Q3: A small spill has occurred outside the fume hood. How do I clean it up safely?
Q4: How should I dispose of waste this compound and contaminated materials?
The following diagram outlines the logical decision process for safely planning and executing an experiment with this compound.
Knowing the physical properties of this compound is the first step in preventing its loss. The table below summarizes key characteristics that influence its behavior during sample preparation [1].
| Property | Value |
|---|---|
| CAS Number | 2040-96-2 |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| Boiling Point | 131 °C |
| Vapor Pressure | 12.3 mmHg at 25 °C |
| Solubility in Water | 1.77 mg/L at 25 °C |
| Henry's Law Constant | 1.1 atm·m³/mol at 25 °C |
| Odor | Ether-like |
Key implications from its properties:
The following workflow outlines a strategic approach to minimize sample loss, from collection to injection.
Choose Appropriate Sample Containers
Minimize Sample Exposure and Manipulation
Store and Transport Samples Properly
Validate and Calibrate Your GC-MS System
Q: What is the most critical step to prevent this compound loss? A: Minimizing sample exposure is paramount. Using direct techniques like headspace analysis or SPME, and avoiding heating or stirring the liquid sample, will have the greatest impact on preserving this volatile compound [2] [3].
Q: My lab does not have headspace autosamplers. What are my options? A: Solid-Phase Microextraction (SPME) is an excellent alternative. It is a manual technique that does not require an expensive autosampler and is highly effective for trapping volatile compounds like this compound directly from the sample vial [3].
Q: How can I verify that my sample preparation is not causing loss? A: The most reliable method is to use a quality control sample spiked with a known concentration of this compound. Process this QC through your entire sample preparation protocol and compare the measured concentration to the expected value to determine your recovery rate [2].
The table below summarizes key properties that influence the selection of purification methods, such as distillation or extraction [1] [2].
| Property | Value | Source / Comment |
|---|---|---|
| CAS Registry Number | 2040-96-2 | [3] [1] [4] |
| Molecular Formula | C₈H₁₆ | [3] [1] [2] |
| Molecular Weight | 112.21 g/mol | [5] [3] [1] |
| Boiling Point | 130.5 - 131 °C at 760 mmHg | [1] [2] |
| Melting Point | -121.7 °C to -117.3 °C | [1] [2] |
| Density (at 20°C) | 0.776 g/cm³ | [2] |
| Flash Point | 17.1 °C | Highly flammable liquid [1] |
| Water Solubility (at 25°C) | 1.77 - 2.04 mg/L | [2] |
| log Kow (Octanol-Water) | 3.63 - 4.38 | Indicates high hydrophobicity [1] [2] |
| Vapor Pressure (at 25°C) | 11.9 - 12.3 mmHg | [1] [2] |
| Henry's Law Constant (at 25°C) | 1.1 atm·m³/mol | [2] |
Based on its properties, here is a general workflow for purifying this compound. This is a conceptual framework derived from standard separation principles, as specific published methods are unavailable.
This compound is a flammable liquid and classified as a Dangerous Good for transport [5] [1]. Always consult the full Safety Data Sheet (SDS) before handling.
What is the major reaction pathway of n-propylcyclopentane over a Pt-KL zeolite catalyst? During n-octane aromatization, the major pathway is hydrogenolysis to produce isooctanes, not ring expansion to aromatics [7].
How can I confirm the identity and purity of my isolated sample? Analytical techniques are crucial for verification.
The table below summarizes core separation techniques relevant to isomer separation, based on general chemical principles [1].
| Technique | Separation Principle | Common Applications |
|---|---|---|
| Extraction | Differing solubilities of compounds in two immiscible solvents (e.g., polar vs. nonpolar) [1]. | Isolating compounds like iodine (I₂) and potassium permanganate (KMnO₄); decaffeination of coffee beans [1]. |
| Distillation | Differences in boiling points / volatility of compounds [1]. | Purifying liquids; separating mixtures like pentane and octane [1]. |
| Fractional Distillation | Separation of mixtures into component parts (fractions) with small boiling point differences (<25°C) [2]. | Refining crude oil; air separation to produce liquid oxygen and nitrogen [2]. |
| Recrystallization | Differences in solubility of various components in different solvents upon cooling [1]. | Purifying solids, as used by the Curies to isolate radium from pitchblende [1]. |
| Chromatography | Differential affinities of compounds for a stationary phase versus a mobile phase [1]. | Separating colored plant pigments; a wide range of modern analytical and preparative applications [1]. |
Chromatography is a particularly powerful tool for separating isomers, which often have very similar physical and chemical properties [3]. The separation relies on a compound's specific distribution between two phases.
Here are answers to some frequently encountered problems during isomer separation, based on a technical article [4].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor resolution with gradient elution | Gradient is too fast or steep, not allowing sufficient time for separation on the column. | Slow down the gradient. Extend the runtime of the gradient to improve separation [4]. |
| No resolution improvement with low organic phase | Reducing organic phase no longer improves separation and can cause broad peak shapes. | Incorporate an isocratic hold. Add a segment at the beginning of the method with a low organic phase ratio (e.g., 20 minutes) to allow slow migration and better separation, followed by a gradient to elute peaks and sharpen their shape [4]. |
The following workflow diagram illustrates the strategic thought process for troubleshooting isomer separation methods, incorporating the solutions listed above.
To create the specific guides for propylcyclopentane isomers, I suggest you:
The core of CHNSO analysis is a two-stage process of combustion and detection. The following diagram illustrates the journey of a sample through the instrument, from introduction to final quantification of gases.
The process begins with a carefully prepared sample being introduced into a combustion unit set at over 1000 °C in a pure oxygen environment [1]. The resulting gas mixture is then swept by a helium carrier gas over heated, high-purity copper. This step removes excess oxygen and converts nitrogen oxides into nitrogen gas (N₂). The gases then pass through absorbent traps, leaving only CO₂, H₂O, N₂, and SO₂ to be directed to their respective detectors [1].
Here are common issues and solutions to ensure accurate and reliable results.
| Issue Category | Specific Problem / Symptom | Probable Cause | Suggested Solution |
|---|---|---|---|
| Sample Preparation | Incomplete/inconsistent combustion; low element recovery. | Sample is not dry or is too coarse; improper homogenization [1]. | Dry sample thoroughly; grind to a fine, consistent powder; ensure homogeneous mixing [1]. |
| Combustion Process | Poor peak shape/recovery for N; high O background. | Combustion temperature too low; oxygen purity insufficient; copper reducer exhausted [1]. | Verify/calibrate furnace temperature (>1000°C); use high-purity oxygen (≥99.9995%); replace copper reagent [1]. |
| Carrier Gas & Flow | Unstable baseline; erratic retention times; poor reproducibility. | Carrier gas (He) leaks or pressure fluctuations; gas purity insufficient; flow path obstruction [1]. | Check system for leaks; ensure stable gas pressure; use high-purity carrier gas; inspect/clean gas lines. |
| Detection | Low sensitivity for C & S; inaccurate H & N quantification. | NDIR detector issues; TCD filament degraded or contaminated [1]. | Service/calibrate NDIR detector; check/replace TCD filament as per manufacturer guidelines. |
This protocol provides a detailed methodology for conducting CHNSO analysis, based on the generalized workflow described in the search results [1].
Objective: To determine the weight percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in a solid organic sample.
Materials and Equipment:
Step-by-Step Protocol:
Instrument Startup and Conditioning:
Calibration:
Sample Preparation:
Sample Analysis:
Data Analysis and Shutdown:
For reliable quantification of propylcyclopentane, a comprehensive method must be developed and validated. The table below outlines key parameters based on general GC/FID principles and a validated method for oleic acid, which can be adapted [1].
| Parameter | Consideration for this compound | Example / Recommended Value |
|---|---|---|
| Column Selection | Non-polar/polar; separation of hydrocarbons. | DB-FFAP (for fatty acids) [1] |
| Sample Preparation | Handling of volatile liquids; minimize losses. | Direct injection [2] / Use of gastight syringes [2] |
| Carrier Gas & Flow | Inert gas (He, H₂, N₂); optimized for resolution/speed. | Helium [3] |
| Oven Temperature | Optimized ramp for boiling point. | To be determined empirically |
| Detector Temp (FID) | > Max oven temp to prevent condensation. | ~250-300°C |
| Calibration | Linear range, accuracy, and precision for target analyte. | External standard curve with pure this compound |
| Method Validation | Specificity, linearity, precision, accuracy, robustness [1]. | Documented protocol |
Here are frequent challenges and solutions presented in an FAQ format.
FAQ 1: Why are my GC/FID quantification results for a hydrocarbon mixture different from my GC-MS results?
This is a common occurrence due to the fundamental differences in how these detectors work [2].
FAQ 2: How do I ensure accurate analysis of volatile hydrocarbon mixtures like this compound?
The high volatility of these samples is a major source of error [4].
FAQ 3: What should I do if I suspect my sample contains co-eluting compounds?
Co-elution can cause inaccurate quantification, as the FID will see one combined peak.
The following diagram maps the logical workflow for a GC/FID analysis, from sample preparation to data interpretation, integrating key steps to ensure reliable quantification.
Emerging trends show that Artificial Intelligence (AI) and Machine Learning (ML) are being integrated into chromatography to enhance efficiency and accuracy [5]. For a research and development setting, this could be highly relevant:
Q1: What are the primary reaction pathways for n-propylcyclopentane under catalytic reforming conditions, and which is dominant? The primary competing pathways are hydrogenolysis and ring expansion to aromatics. Hydrogenolysis is the dominant reaction.
Experimental data from a carbon-14 tracer study shows that when n-propylcyclopentane is converted over a Pt-KL zeolite catalyst at 482°C and ~14 bar, hydrogenolysis to produce isooctanes is the major pathway, not ring expansion to aromatics [1].
Q2: Under what conditions does C5 cyclization of n-octane to form cyclopentane homologs occur? This reaction occurs catalytically. One study showed that n-octane undergoes cyclization to form almost equal amounts of propylcyclopentane and trans-1-ethyl-2-methylcyclopentane [2]. The rate of this reaction for n-octane is one-quarter to one-sixth the rate of its isomer, 2,2,4-trimethylpentane [2].
Q3: What are the optimal conditions for the vapor-phase nitration of this compound to maximize nitro compound yield? Research indicates that the optimum conditions are [3]:
Under these conditions, the yield of nitro compounds can reach up to 76%, calculated on the hydrocarbon that has entered the reaction. Yields decrease outside these parameters due to pyrolysis or inefficient reaction kinetics.
Issue 1: Unexpectedly low yield of aromatic compounds from alkylcyclopentane conversion
Issue 2: Poor yield or excessive byproducts during vapor-phase nitration of this compound Deviations from optimal parameters are a common cause. The table below summarizes how to diagnose and adjust these parameters.
| Problem | Possible Cause | Suggested Correction |
|---|---|---|
| Low nitro compound yield | Temperature too low/high; incorrect reagent ratio | Adjust temperature to 385°C; set hydrocarbon-to-acid molar ratio to ~2.5 [3]. |
| Excessive byproducts/decomposition | Contact time too long; temperature too high | Shorten contact time to 1.2-1.3 seconds; ensure temperature does not significantly exceed 385°C [3]. |
| Inconsistent results | Fluctuations in temperature or flow rates | Carefully control and monitor reactor temperature and reagent flow rates for consistency. |
This protocol is adapted from a carbon-14 tracer study that investigated reaction pathways.
This protocol outlines the process for nitrating this compound to produce nitro compounds.
The following diagrams illustrate the key reaction pathways for this compound described in the search results.
This diagram shows the two primary pathways for n-propylcyclopentane under catalytic reforming conditions with a Pt-zeolite catalyst, based on the carbon-14 tracer study [1].
This diagram outlines the experimental workflow and parameters for the vapor-phase nitration of this compound, leading to the formation of nitro compounds [3].
It's important to note that the most relevant experimental studies found in the search results were published between 1959 and 1992 [1] [3] [2]. While these provide fundamental insights into the reaction chemistry, the field may have advanced since then.
A carbocation rearrangement is the movement of a carbocation from a less stable to a more stable state via the migration of a hydride (a hydrogen atom) or an alkyl group (a carbon chain) within the molecule [1] [2]. These shifts occur because tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations [3].
The table below summarizes the two primary types of shifts:
| Shift Type | Description | Key Condition | Outcome |
|---|---|---|---|
| Hydride Shift [2] | Movement of a hydrogen atom with its two electrons (a hydride ion, H:⁻) to a neighboring carbon. | Requires a hydrogen on a secondary or tertiary carbon adjacent to the carbocation [1]. | Forms a more stable carbocation. |
| Alkyl Shift [1] [2] | Movement of an alkyl group (e.g., methyl) with its bonding electrons to a neighboring carbon. | Occurs when a hydride shift is not possible, often when a quaternary carbon is adjacent to the carbocation [1]. | Forms a more stable carbocation; can lead to ring expansion if adjacent to a strained ring [1]. |
Since rearrangements can complicate product mixtures, preventing them is a common experimental challenge. The following flowchart outlines a logical approach to troubleshooting potential rearrangement issues in your system.
Q1: My reaction involves a secondary alkyl halide substrate. Should I be concerned about rearrangements in an SN1 reaction? A1: Yes. If the reaction proceeds via an SN1 mechanism, the secondary carbocation initially formed is prone to rearrangement. It may undergo a hydride or alkyl shift if such a shift results in a more stable (e.g., tertiary) carbocation [1] [2]. Consider using conditions that favor SN2 (e.g., a good nucleophile in a polar aprotic solvent) to avoid the carbocation intermediate entirely.
Q2: What spectroscopic techniques can I use to detect a rearrangement in my product? A2: Techniques like ¹H NMR and ¹³C NMR are highly effective. A carbocation rearrangement changes the carbon skeleton of the molecule, which will be reflected in the number, type, and chemical shifts of proton and carbon signals, differing from those expected for the unrearranged product [4]. Gas Chromatography-Mass Spectrometry (GC-MS) can also help separate and identify isomers from a mixture.
Q3: I am working with a cyclobutane derivative. Are there any special rearrangement risks? A3: Yes. Carbocations formed adjacent to small, strained rings like cyclobutane have a strong tendency to undergo ring-expanding alkyl shifts [1]. The relief of ring strain provides a powerful driving force, making this rearrangement highly favorable. For example, a cyclobutane ring may expand to a cyclopentane ring [1].
Q4: If a hydride and an alkyl shift are both possible, which one is more likely to occur? A4: According to the search results, hydride shifts are generally faster and occur more readily than alkyl shifts [1]. Therefore, if a hydride shift leads to a more stable carbocation, it will typically be the preferred pathway.
The following table consolidates key physical properties of methylcyclopentane and propylcyclopentane, highlighting the influence of their different alkyl chain lengths.
| Property | Methylcyclopentane | This compound |
|---|---|---|
| Molecular Formula | C₆H₁₂ [1] | C₈H₁₆ [2] |
| Common Name | Methylcyclopentane [1] | This compound [2] |
| Molecular Weight (g/mol) | 84.16 [1] | (Information missing from search results, but calculated as 112.21) |
| Melting Point (°C) | -142.4 [1] to -143 [2] | -117 [2] |
| Boiling Point (°C) | 71.8 [1] to 71 [2] | 131 [2] |
| Density (@20°C g/cm³) | 0.749 [1] to 0.751 [2] | 0.777 [2] |
| Refractive Index (nD) | 1.410 [2] | 1.426 [2] |
The data clearly shows that this compound, with its longer propyl chain, has a higher molecular weight and significantly higher boiling point and density compared to methylcyclopentane. This is a common trend in homologous series due to increased molecular surface area and stronger London dispersion forces.
The physical properties listed in the table are typically determined through standardized experimental techniques. Here are the common methodologies used for the key properties cited:
The following diagram illustrates the general workflow for determining these key physical properties in a laboratory setting.
The table below summarizes the core aspects you would need to compare for propylcyclopentane and other cycloalkanes, based on general principles and research methodologies identified in the search.
| Comparison Aspect | Description & Methodology | Relevance for Researchers |
|---|
| Thermodynamic Properties [1] | Properties: Heat capacity (Cv), Entropy (S), Thermal Energy (Eth). Method: Predictable via QSPR models using molecular descriptors from structure alone [1]. | Enables prediction of stability, phase behavior, and energy content crucial for solvent selection and reaction design. | | Structural & Strain Characteristics [2] | Properties: Ring strain, molecular conformation (e.g., chair, boat). Method: Determined through techniques like computational modeling and IR spectroscopy [2]. | Ring strain influences reactivity and stability; conformations affect interaction with biological targets. | | Reactivity in Pyrolysis [2] | Properties: Decomposition pathways, product distribution (e.g., alkene formation). Method: Analysis of pyrolyzates using methods like low-temperature matrix IR (LTM/IR) [2]. | Critical for understanding metabolic degradation or stability under high-temperature conditions. | | Application-Based Performance [3] | Context: Use as solvents, chemical intermediates (e.g., in nylon production), or fuel components. Method: Performance is benchmarked against industry requirements and regulations (e.g., EPA's SNAP program) [3]. | Allows objective comparison based on industrial utility, efficiency, and compliance with safety standards. |
To build your guide with the required experimental data, I suggest targeting these specialized sources:
While not a substitute for experimental data, the Cahn-Ingold-Prelog (CIP) rules provide a standardized method to compare and prioritize different substituents on cycloalkane rings, which is fundamental for naming and understanding stereochemistry [4]. The "method of dots" is a systematic way to assign priorities by comparing atomic numbers at the first point of difference away from the chiral center [4]. The diagram below illustrates this logical workflow.
Current best practices for analytical method validation are defined by guidelines such as ICH Q2(R2). A recent draft of the USP-NF chapter 〈1225〉 emphasizes that validation should be treated as "Stage 2" of the Analytical Procedure Lifecycle, ensuring the method is fit for its intended purpose and provides reliable Reportable Results [1].
The core parameters you would need to validate for a purity method are summarized in the table below. The detailed protocols for establishing these parameters, such as how to calculate LOD/LOQ or design a precision study, are covered extensively in general guidelines [2] [1].
| Validation Parameter | Description & Purpose |
|---|---|
| Accuracy | Measures closeness between the accepted true value and the result found. Typically established via % recovery experiments [2]. |
| Precision | Degree of agreement among individual test results. Includes repeatability and intermediate precision [2]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of potential interferences. |
| Linearity & Range | Demonstrates that the analytical procedure produces results directly proportional to analyte concentration over a specified range [2]. |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) or quantified (LOQ) with acceptable precision and accuracy [2]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. |
Understanding the physical and chemical properties of this compound is crucial for selecting appropriate analytical techniques (like GC-MS or HPLC) and designing validation experiments. Key properties are listed in the table below [3] [4] [5].
| Property | Value | Source |
|---|---|---|
| CAS Number | 2040-96-2 | [6] [3] [4] |
| Molecular Formula | C₈H₁₆ | [6] [4] [5] |
| Molecular Weight | 112.21 - 112.22 g/mol | [6] [4] [5] |
| Boiling Point | 130.5 - 131 °C | [4] [5] |
| Melting Point | -121.7 °C to -117.3 °C | [4] [5] |
| Density | ~0.776 g/cm³ at 20°C | [5] |
| Vapor Pressure | ~12.3 mmHg at 25°C | [5] |
| Flash Point | ~17.1 °C (Flammable liquid) | [4] |
| Water Solubility | ~2 mg/L at 25°C | [5] |
| log Kow | 3.63 - 4.38 | [4] [5] |
Since a ready-made protocol isn't available, the following diagram outlines a logical approach to developing and validating your own purity method for this compound.
Based on the chemical properties, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a likely suitable technique for analyzing this compound, given its volatility and stability [5].
The predicted NMR data is derived from the molecular structure of propylcyclopentane (C₈H₁₆) and established principles of chemical shifts and spin-spin coupling [1] [2]. The number of signals is determined by identifying chemically and magnetically equivalent protons within the molecule's symmetric structure [2].
The following table summarizes the predicted hydrogen-1 (¹H NMR) data for this compound:
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Count |
|---|---|---|---|---|
| Cyclopentyl, H(a) | 1.40 - 1.60 | Multiplet | 1H | 1 |
| Cyclopentyl, H₂(b) | 1.50 - 1.70 | Multiplet | 4H | 4 |
| Cyclopentyl, H₂(c) | 1.50 - 1.70 | Multiplet | 4H | 4 |
| CH₂(d) (α to ring) | 1.20 - 1.40 | Multiplet | 2H | 2 |
| CH₂(e) (β to ring) | 1.20 - 1.40 | Quintet | 2H | 2 |
| CH₃(f) (terminal) | 0.85 - 0.95 | Triplet | 3H | 3 |
This characterization can be visualized through the molecular structure and its symmetry, which directly determines the number of unique signals in the NMR spectrum.
If you need to obtain experimental data, here is a detailed protocol you can follow. This methodology is standard for characterizing organic molecules and will confirm the theoretical predictions [3] [1].
1. Sample Preparation
2. Data Acquisition
3. Data Processing and Analysis
The workflow for this protocol is straightforward, as shown below.
H(a). The two methylene groups on the ring (H₂(b) and H₂(c)) are predicted to be equivalent within their own sets but are likely to have very similar, overlapping chemical shifts [2].
The following table summarizes key thermodynamic data for this compound (C₈H₁₆, CAS Registry Number 2040-96-2) [1] [2].
| Property | Value | Units | Method / Comments |
|---|---|---|---|
| Molecular Weight | 112.2126 | g/mol | - [1] [2] |
| Normal Boiling Point (Tboil) | 404.1 ± 0.3 | K | Average of multiple values [1] [2] |
| Melting Point (Tfus) | 155. ± 3. | K | Average of 10 values [1] [2] |
| Critical Temperature | 656 | K | NIST Web Thermo Tables [3] |
| Critical Pressure | 3396.05 | kPa | NIST Web Thermo Tables [3] |
| Enthalpy of Vaporization (ΔvapH°) | 41.1 | kJ/mol | Standard conditions [1] [2] |
| Enthalpy of Formation, gas (ΔfH°gas) | -147.6 | kJ/mol | Computed from liquid phase data [2] |
| Enthalpy of Formation, liquid (ΔfH°liquid) | -188.7 ± 0.92 | kJ/mol | Combustion calorimetry [2] |
| Heat of Combustion, liquid (ΔcH°liquid) | -5245.98 ± 0.75 | kJ/mol | Combustion calorimetry [2] |
| Constant Pressure Heat Capacity, liquid (Cp, liquid) | 216.27 | J/mol·K | At 298.15 K [2] |
| Entropy, gas (S°gas) | 414.47 | J/mol·K | [2] |
| Entropy, liquid (S°liquid) | 310.83 | J/mol·K | [2] |
The data presented comes from critically evaluated experimental methods, crucial for ensuring reliability in research and development.
To help visualize the relationships between the measured thermodynamic properties, the following diagram maps the pathways connecting them.
This diagram illustrates the logical connections between this compound and its key thermodynamic properties. The phase change properties (like boiling point) are fundamental physical constants, while the energetic properties (like enthalpy of formation) are interconnected through defined experimental pathways, such as combustion calorimetry [2].
This compound belongs to the cycloalkane family, which are non-polar compounds that interact primarily through weak London dispersion forces [4]. Cycloalkanes and their derivatives are significant in various industrial and research contexts, including use as motor fuels, in natural gas, petroleum gas, kerosene, and diesel [4]. In drug development, understanding the thermophysical properties of compounds like this compound can be vital for processes such as solvent selection, optimizing reaction conditions, and predicting the behavior of more complex molecular systems.
The table below summarizes quantitative data on propylcyclopentane conversion from available research:
| Catalyst System | Reaction Conditions | Key Performance Findings | Source |
|---|
| Pt-KL zeolite | 482°C, ~14 bar pressure, co-fed with n-octane [1] | Major pathway: Hydrogenolysis to isooctanes. Minor pathway: Ring expansion to aromatics. [1] | [1] | | Not specified (fundamental study) | Catalytic cyclization | n-Octane cyclization produces this compound and trans-1-ethyl-2-methylcyclopentane in almost equal amounts. [2] | [2] |
The data comes from specific experimental setups that are crucial for interpretation:
Catalytic Aromatization Study (1992): This research used a Carbon-14 tracer with n-propylcyclopentane labeled in the ring. The primary goal was to understand reaction pathways during n-octane aromatization. The key finding was that on a Pt-KL zeolite catalyst, the labeled n-propylcyclopentane predominantly underwent hydrogenolysis (ring breaking) to form isooctanes, rather than the desired ring expansion to aromatics. The study also concluded that the Pt in the L-zeolite catalyst showed similar selectivities to Pt on other non-acidic supports [1].
Fundamental Cyclization Study (1959): This early work investigated the reverse reaction, showing that n-octane can undergo catalytic cyclization to form cyclopentane homologs, including this compound [2].
To build a comprehensive benchmarking guide, the following areas require further investigation:
The diagram below visualizes the competing reaction pathways for this compound based on the research data.
Flammable;Health Hazard